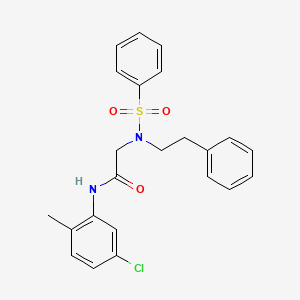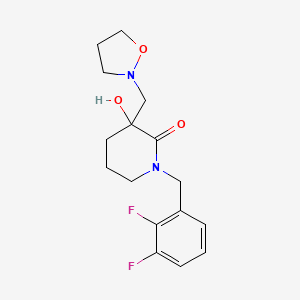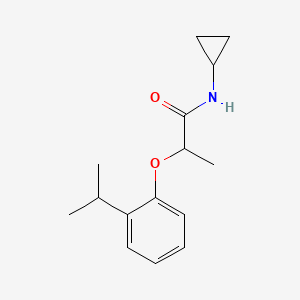![molecular formula C17H18N2O2 B5976064 5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)
5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one, commonly known as PPQ, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PPQ belongs to the family of quinoline alkaloids and possesses a unique molecular structure that makes it a promising candidate for numerous research studies.
作用機序
The mechanism of action of PPQ is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the parasite, leading to the accumulation of toxic heme and subsequent death of the parasite. PPQ has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in the tumor cells.
Biochemical and Physiological Effects
PPQ has been shown to have several biochemical and physiological effects on the body. It has been found to have a low toxicity profile and is well-tolerated by the body. PPQ has been shown to have anti-inflammatory properties, which can help in reducing inflammation in various conditions, such as arthritis and asthma. PPQ has also been found to have neuroprotective properties and can help in preventing neuronal damage in conditions such as Alzheimer's disease.
実験室実験の利点と制限
PPQ has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. PPQ has a unique molecular structure that makes it a versatile compound for various applications. However, PPQ has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. PPQ is also a complex compound, and its synthesis can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for research on PPQ. One area of research is the development of new antimalarial drugs based on the structure of PPQ. Another area of research is the use of PPQ in the treatment of other parasitic diseases. PPQ has also shown potential in the treatment of cancer, and further research is needed to explore its potential applications in this field. Additionally, PPQ has unique structural properties that make it a promising candidate for the development of new materials with novel properties, such as semiconductors and catalysts.
合成法
PPQ can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form a cyclic imine intermediate, followed by cyclization to form the final product. Another method involves the reaction of a substituted indole with a ketone to form the pyrroloquinoline core, followed by further functionalization to obtain the desired product.
科学的研究の応用
PPQ has shown promising results in various scientific research studies. One of its most significant applications is in the field of medicine, where it has been found to exhibit potent antimalarial properties. In a study conducted by Vennerstrom et al., PPQ was found to be highly effective against drug-resistant strains of Plasmodium falciparum, the parasite responsible for causing malaria. PPQ has also shown potential in treating other parasitic diseases, such as leishmaniasis and trypanosomiasis.
特性
IUPAC Name |
10-(piperidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-13-6-4-5-12-7-10-19(15(12)13)11-14(16)17(21)18-8-2-1-3-9-18/h4-6,11H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNFRNJYYVDBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidinocarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5975988.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)
![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
